5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC13603228
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Cl2N3 |
|---|---|
| Molecular Weight | 202.04 g/mol |
| IUPAC Name | 5,7-dichloro-3-methylimidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3 |
| Standard InChI Key | OHNMKUCBLXFYMW-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=C(C=C2Cl)Cl |
| Canonical SMILES | CN1C=NC2=C1N=C(C=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Framework and Substituent Effects
The core structure of 5,7-dichloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of a bicyclic system formed by fusing an imidazole ring with a pyridine ring. The chlorine atoms at positions 5 and 7 enhance electrophilicity and influence intermolecular interactions, while the methyl group at position 3 introduces steric and electronic effects that modulate solubility and reactivity.
Table 1: Key Molecular Descriptors
The methyl group at position 3 reduces rotational freedom compared to non-methylated analogs, potentially enhancing metabolic stability in biological systems .
Synthesis and Reaction Pathways
Alkylation of Imidazo[4,5-b]pyridine Precursors
A validated synthesis route for related compounds involves alkylation of 5,7-dichloro-1H-imidazo[4,5-b]pyridine with methylating agents. For example, the reaction of 5,7-dichloro-1H-imidazo[4,5-b]pyridine with iodomethane in the presence of a base like potassium carbonate in DMF yields the 3-methyl derivative .
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Starting Material | 5,7-Dichloro-1H-imidazo[4,5-b]pyridine |
| Methylating Agent | Iodomethane |
| Base | K₂CO₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Yield | ~45–50% (estimated) |
The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks the methyl electrophile. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning Behavior
The methyl group enhances lipophilicity compared to non-methylated analogs, as evidenced by the estimated Log P range of 2.1–2.8 . Solubility in aqueous media remains low (0.1–0.3 mg/mL), necessitating organic solvents like DMSO for biological assays.
Table 3: Predicted ADME Properties
| Property | Value/Description |
|---|---|
| GI Absorption | High |
| BBB Permeation | Moderate |
| CYP1A2 Inhibition | Likely (based on analog data) |
| Plasma Protein Binding | >90% (estimated) |
Biological Activity and Applications
| Target | Mechanism |
|---|---|
| DNA Gyrase | Inhibition of ATPase activity |
| Viral Polymerases | Competitive nucleotide binding |
| Kinases | ATP-binding pocket interference |
| Measure | Details |
|---|---|
| Personal Protective Equipment | Nitrile gloves, goggles, lab coat |
| Ventilation | Fume hood for powder handling |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume